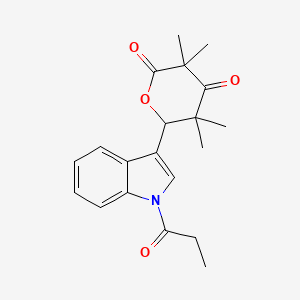![molecular formula C16H18FN3O2 B4082397 N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine
説明
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FMISO" and is a member of the piperidine class of compounds. FMISO has a unique structure that makes it a promising candidate for use in various scientific studies.
作用機序
The mechanism of action of FMISO is based on its ability to bind to hypoxic cells. Hypoxic cells have an altered metabolism that results in the accumulation of FMISO. Once FMISO is taken up by the cells, it undergoes a reduction reaction that results in the formation of a stable adduct. This adduct can be detected using PET imaging, providing information about the location and extent of hypoxia.
Biochemical and Physiological Effects:
FMISO has minimal biochemical and physiological effects in the body. It is rapidly metabolized and eliminated, with a half-life of approximately 2 hours. FMISO does not accumulate in normal tissues, making it a safe and effective tracer for medical imaging studies.
実験室実験の利点と制限
One of the main advantages of FMISO is its ability to detect hypoxia in vivo, providing valuable information about tumor biology and disease progression. FMISO is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of FMISO in lab experiments. One limitation is its specificity for hypoxic cells, which can vary depending on the tumor type and stage. FMISO is also subject to background noise, which can limit its sensitivity and accuracy.
将来の方向性
There are several future directions for the use of FMISO in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of FMISO for detecting hypoxia. Another area of interest is the use of FMISO in combination with other imaging agents or therapies to improve treatment outcomes.
In addition, FMISO has potential applications in other fields, such as environmental science and agriculture. For example, FMISO could be used to study the effects of hypoxia on aquatic ecosystems or to monitor plant growth under different oxygen conditions.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine, or FMISO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMISO has been extensively studied for its ability to detect hypoxia in vivo, providing valuable information about tumor biology and disease progression. While there are limitations to the use of FMISO in lab experiments, there are also several future directions for its use in scientific research.
科学的研究の応用
FMISO has been extensively studied for its potential applications in various fields, including medical imaging, cancer research, and neuroscience. In medical imaging, FMISO has been used as a tracer in positron emission tomography (PET) scans to detect hypoxia, or low oxygen levels, in tumors. This information can be used to guide treatment decisions and monitor the effectiveness of therapy.
In cancer research, FMISO has been used to study the role of hypoxia in tumor growth and metastasis. Hypoxic tumors are often resistant to conventional therapies, and understanding the mechanisms behind this resistance can help develop more effective treatments. FMISO has also been studied in neuroscience to investigate the role of hypoxia in brain function and disease.
特性
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11-9-15(19-22-11)16(21)20-8-2-3-14(10-20)18-13-6-4-12(17)5-7-13/h4-7,9,14,18H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSANZQANNODWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4082324.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)
![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)

![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)

![2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B4082417.png)